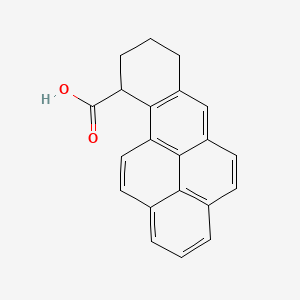
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and potential applications in various scientific fields. It is a derivative of benzopyrene, which is a well-known polycyclic aromatic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in drug development and cancer research.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to mutations and potential carcinogenic effects. It is also known to interact with enzymes and proteins, affecting various biochemical pathways.
Similar Compounds:
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: A benzopyrene derivative known for its mutagenic properties.
6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene: A nitro-substituted derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.
Propriétés
| 86803-22-7 | |
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydrobenzo[a]pyrene-10-carboxylic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17H,2,5-6H2,(H,22,23) |
Clé InChI |
BTSKMJQUPBUHHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




